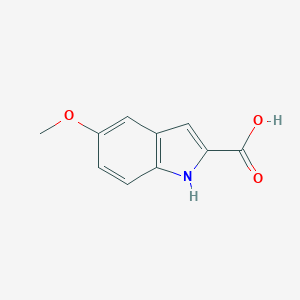

5-Methoxyindole-2-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBJVSLNUMZXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195944 | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-54-1 | |

| Record name | 5-Methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyindole-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4382-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2-carboxylic acid, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxyindole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYINDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFK8L54HA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxyindole 2 Carboxylic Acid

General Synthetic Routes for the 5-Methoxyindole-2-carboxylic Acid Core

The construction of the this compound scaffold is most classically achieved via the Fischer indole (B1671886) synthesis. wikipedia.orgthermofisher.com This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org

For the synthesis of this compound, the typical starting materials are 4-methoxyphenylhydrazine and pyruvic acid. The reaction proceeds through several key steps:

Hydrazone Formation: Initially, 4-methoxyphenylhydrazine reacts with the ketone functional group of pyruvic acid to form the corresponding 4-methoxyphenylhydrazone.

Isomerization: The hydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form. wikipedia.org

orgsyn.orgorgsyn.org-Sigmatropic Rearrangement: Following protonation by an acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), the enamine undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement, a key bond-forming step that establishes the indole framework. wikipedia.org

Cyclization and Aromatization: The resulting intermediate cyclizes and subsequently eliminates ammonia (B1221849) under the acidic conditions to yield the final, energetically favorable aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org The para-methoxy substituent on the phenylhydrazine ring directs the formation to the desired 5-methoxy-substituted indole product. youtube.com

Scheme 1: General representation of the Fischer indole synthesis for this compound.

(Image is a placeholder representation)

Functionalization Strategies at the Indole Nitrogen

The nitrogen atom of the indole ring (N-1) is a key site for chemical modification, allowing for the introduction of various substituents to modulate the molecule's properties. The N-H group is weakly acidic and can be deprotonated with a suitable base to form an indolyl anion, which can then act as a nucleophile. Alternatively, direct N-acylation or N-alkylation can be achieved under specific conditions.

N-Acylation: The introduction of an acyl group at the indole nitrogen can be accomplished using several methods. A direct approach involves reacting the indole with a carboxylic acid in the presence of a catalyst like boric acid, often requiring high temperatures in a solvent like mesitylene. clockss.org More commonly, activated carboxylic acid derivatives such as acyl chlorides or anhydrides are used. researchgate.net For instance, reaction with an acyl chloride in the presence of a base (e.g., sodium hydroxide (B78521) with a phase-transfer catalyst) can efficiently yield the N-acylindole derivative. clockss.org

N-Alkylation: Alkyl groups can be introduced at the indole nitrogen, typically after deprotonation with a base like sodium hydride (NaH) to form the sodium salt of the indole, followed by reaction with an alkyl halide. This method was implicitly used in the synthesis of N-rimantadine indoleamides, where the adamantane-containing amine is coupled to the indole scaffold, although in that specific case it was via amide bond formation at the 2-position carboxyl group. nih.gov

Carboxylic Acid Moiety Derivatization

The carboxylic acid group at the C-2 position is a versatile handle for a wide range of chemical transformations, enabling the synthesis of esters, amides, hydrazides, and other derivatives.

Esterification of the carboxylic acid is a fundamental transformation, often employed to protect the carboxylic acid, improve cell permeability, or to serve as an intermediate for further reactions.

Two primary methods for esterification are:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.com The reaction is an equilibrium process, and is typically driven to completion by using the alcohol as the solvent, thus ensuring it is present in a large excess. libretexts.org

Alkylation of Carboxylates: An alternative route involves first deprotonating the carboxylic acid with a base (e.g., sodium hydroxide) to form the carboxylate salt. This salt can then be treated with an alkylating agent, such as a primary alkyl halide (e.g., methyl iodide), in an SN2 reaction to form the corresponding ester. libretexts.org

The resulting methyl or ethyl esters of this compound are crucial intermediates, particularly for the synthesis of hydrazides. thermofisher.commdpi.com

The formation of 5-methoxyindole-2-carbohydrazide is a key step in the development of more complex molecular scaffolds. This is typically achieved through the hydrazinolysis of a corresponding ester, most commonly the methyl ester. thermofisher.commdpi.com The reaction involves treating the methyl 5-methoxyindole-2-carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in a protic solvent like ethanol (B145695), and heating the mixture to reflux. mdpi.com The hydrazide precipitates from the reaction mixture upon cooling and can be isolated by filtration.

This hydrazide serves as a critical building block for creating hybrid molecules, such as arylhydrazones. mdpi.com

Synthesis of Hybrid Molecular Scaffolds Incorporating this compound

The derivatized this compound core can be incorporated into larger, hybrid molecular structures to explore new chemical space.

Arylhydrazones are a prominent class of compounds synthesized from the 5-methoxyindole-2-carbohydrazide intermediate. The synthesis is a straightforward condensation reaction between the hydrazide and a substituted aromatic aldehyde (benzaldehyde derivative). thermofisher.commdpi.com

The general procedure involves dissolving the 5-methoxyindole-2-carbohydrazide in a suitable solvent like absolute ethanol. An equimolar amount of the desired substituted benzaldehyde (B42025) is added, and the reaction mixture is heated to reflux for several hours. mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates out of the solution and can be purified by filtration and washing. mdpi.com This method allows for the generation of a library of arylhydrazone derivatives by varying the substituents on the benzaldehyde ring. thermofisher.commdpi.com

Table 1: Reaction Conditions for Arylhydrazone Synthesis An interactive table based on data from the text.

| Starting Material | Reagent | Solvent | Condition | Product Type |

|---|---|---|---|---|

| 5-Methoxyindole-2-carbohydrazide | Substituted Benzaldehyde | Ethanol | Reflux | Arylhydrazone Derivative |

Table 2: Key Synthetic Transformations and Reagents An interactive table based on data from the text.

| Transformation | Starting Functional Group | Target Functional Group | Key Reagents |

|---|---|---|---|

| Esterification | Carboxylic Acid | Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Hydrazinolysis | Ester | Hydrazide | Hydrazine Hydrate (N₂H₄·H₂O) |

| Arylhydrazone Formation | Hydrazide | Arylhydrazone | Substituted Benzaldehyde |

| N-Acylation | Indole N-H | N-Acyl Indole | Acyl Chloride, Base |

Synthesis of Indole-Isatin Conjugates

The synthesis of hybrid molecules combining the indole and isatin (B1672199) scaffolds represents a significant area of medicinal chemistry research. A common strategy to create indole-isatin conjugates using this compound as a starting material involves a multi-step sequence.

The general synthetic pathway proceeds as follows:

Esterification : The carboxylic acid group of this compound is first protected, typically through esterification. This is often achieved by reacting the acid with an alcohol, such as methanol, in the presence of an acid catalyst.

Hydrazinolysis : The resulting methyl ester is then converted into a hydrazide. This transformation is accomplished by reacting the ester with hydrazine hydrate. researchgate.net This creates a reactive hydrazide intermediate, 5-methoxyindole-2-carbohydrazide.

Condensation : The final step is the condensation of the 5-methoxyindole-2-carbohydrazide with various substituted isatin derivatives. This reaction, typically performed under reflux in a solvent like ethanol with a catalytic amount of acetic acid, yields the target indole-isatin conjugates.

This sequence allows for the generation of a diverse library of conjugate compounds by varying the substitution pattern on the isatin partner.

| Step | Description | Reagents and Conditions |

|---|---|---|

| 1 | Esterification of this compound | Methanol, concentrated sulfuric acid, reflux |

| 2 | Hydrazinolysis of the methyl ester | Hydrazine hydrate, ethanol, reflux |

| 3 | Condensation with isatin derivatives | Substituted isatin, ethanol, glacial acetic acid, reflux |

Stereoselective Synthesis and Enantiomeric Purity Considerations

While this compound itself is an achiral molecule, it serves as a precursor for the synthesis of chiral molecules where stereochemistry is a critical consideration. The creation of specific stereoisomers from this starting material is primarily achieved through stereoselective modifications of the indole core, particularly through reduction of the pyrrole (B145914) ring to form indolines.

The diastereoselectivity of these reductions can be controlled. For instance, the catalytic hydrogenation of N-acyl-3-substituted-indole-2-carboxylates can yield either cis- or trans-indoline diastereomers. The outcome is dependent on the reaction conditions and the nature of the substituents.

Furthermore, when a racemic mixture of a chiral derivative is produced, considerations for enantiomeric purity become paramount. Classical resolution techniques can be employed. For example, a racemic mixture of a trans-indoline-2-carboxylic acid derivative, synthesized from an indole-2-carboxylate (B1230498) precursor, has been successfully resolved into its optically pure enantiomers using a chiral resolving agent like (-)-ephedrine. This highlights the ability to isolate specific enantiomers for further applications where single-enantiomer products are required.

Catalytic Approaches in this compound Synthesis and Modification

Catalysis plays a crucial role in both the synthesis and subsequent functionalization of this compound and its derivatives. These methods offer efficient and selective pathways to complex molecules.

Palladium-Catalyzed Reactions: Palladium catalysts are notably versatile for modifying the indole scaffold. This compound can be used as a substrate in palladium-catalyzed C-H functionalization reactions. rug.nl For example, a tandem Ugi four-component reaction followed by a Pd(OAc)₂-catalyzed cyclization has been employed to synthesize indolo[3,2-c]quinolinones. rug.nl In this process, this compound is one of the key building blocks, and the palladium catalyst facilitates the crucial intramolecular C-H activation/cyclization step. rug.nl The efficiency of this transformation can be optimized by adjusting parameters such as the choice of ligand, solvent, and additives like pivalic acid. rug.nl

Catalytic Hydrogenation: Catalytic hydrogenation is a fundamental transformation for modifying the indole ring system. Using heterogeneous catalysts like palladium on activated carbon (Pd/C), the pyrrole ring of indole-2-carboxylate derivatives can be reduced to form the corresponding indoline. orgsyn.org This reaction is a key step in creating saturated heterocyclic systems from the aromatic indole precursor. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction when chiral centers are formed. rsc.orgtue.nl More broadly, rhenium-on-titania (Re/TiO₂) catalysts have been investigated for the selective hydrogenation of carboxylic acid derivatives to alcohols or amines without reducing aromatic moieties, a strategy that could be applicable to modifying the carboxyl group of the title compound. rsc.org

| Catalyst | Transformation Type | Substrate Type | Product Type |

|---|---|---|---|

| Pd(OAc)₂ | C-H Functionalization/Cyclization | This compound derivative | Indolo[3,2-c]quinolinone rug.nl |

| 10% Pd/C | Catalytic Hydrogenation | Indole-2-carboxylate derivative | Indoline-2-carboxylate orgsyn.org |

| Re/TiO₂ | Selective Hydrogenation | Carboxylic acid derivatives | Alcohols, Amines rsc.org |

Advanced Structural Characterization and Conformational Analysis of 5 Methoxyindole 2 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular architecture of organic compounds. Infrared and nuclear magnetic resonance spectroscopy, in particular, provide a wealth of information regarding the functional groups, connectivity, and spatial arrangement of atoms within a molecule.

Application of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 5-Methoxyindole-2-carboxylic acid, IR spectroscopy has been instrumental in confirming its structural features and in distinguishing between its different polymorphic forms. mdpi.comnih.gov

A key application of IR spectroscopy is in the analysis of the vibrational modes of the carboxylic acid and indole (B1671886) functional groups. For a recently identified polymorph of this compound (denoted as polymorph 2), the IR spectrum exhibits characteristic bands that align with theoretical calculations. mdpi.com A very strong band observed at 1676 cm⁻¹ is assigned to the C=O stretching vibration of the carboxylic acid group. mdpi.com The C-O stretching vibration of the same group is identified by a very strong band at 1259 cm⁻¹. mdpi.com Furthermore, the N-H stretching vibrations of the indole ring provide insights into intermolecular interactions, with bands appearing in the range of 3200 to 2000 cm⁻¹, which is also characteristic of O-H stretching vibrations in hydrogen-bonded dimers. researchgate.net The differences in the IR spectra between polymorphs can be significant, highlighting the sensitivity of this technique to subtle changes in the crystalline environment and intermolecular interactions. mdpi.comnih.gov

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ν(C=O) | 1676 | 1687 | mdpi.com |

| ν(C-O) | 1259 | 1252 | mdpi.com |

| ν(N-H) / ν(O-H) | Broad band ~3200-2000 | Not specified | researchgate.net |

Advanced Nuclear Magnetic Resonance Spectroscopy for Derivatized Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of this compound, such as hydrazones, NMR provides crucial information on their chemical structure.

The synthesis of arylhydrazone derivatives of 5-methoxyindole-2-carboxylate has been reported, with structural confirmation provided by IR and NMR spectroscopy. mdpi.com For instance, the synthesis of N'-(3,4-dihydroxybenzylidene)-5-methoxy-1H-indole-2-carbohydrazide was confirmed by ¹H and ¹³C NMR. mdpi.com While detailed 2D NMR analyses such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals and for deducing the conformation of such derivatives, publicly available, in-depth studies focusing solely on the advanced NMR characterization of these specific derivatives are limited. However, the general approach involves using ¹H NMR to identify the chemical environment of protons and ¹³C NMR for the carbon skeleton. For complex derivatives, 2D NMR techniques are essential. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would reveal longer-range (2-3 bond) H-C correlations, which is critical for connecting different fragments of the molecule. NOESY or ROESY experiments would provide information about through-space proximity of protons, which is key to determining the preferred conformation in solution.

| Assignment | Chemical Shift (ppm) in DMSO-d₆ | Reference |

|---|---|---|

| Carboxylic Acid H | ~12.9 | chemicalbook.com |

| Indole N-H | ~11.6 | chemicalbook.com |

| Aromatic H | 7.370, 7.114, 7.045, 6.928 | chemicalbook.com |

| Methoxy (B1213986) H | 3.769 | chemicalbook.com |

Solid-State Structural Investigations

The arrangement of molecules in the solid state dictates many of the bulk properties of a material. X-ray diffraction and the analysis of intermolecular forces provide a detailed picture of the crystalline architecture.

Single-Crystal X-ray Diffraction Analysis of this compound Polymorphs

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been pivotal in identifying and characterizing different polymorphs of this compound. mdpi.comnih.gov

At least two polymorphs of this compound have been identified. The first, designated polymorph 1, crystallizes in the monoclinic C2/c space group. researchgate.net A more recently discovered form, polymorph 2, crystallizes in the monoclinic P2₁/c space group. mdpi.comnih.gov The crystallographic parameters for polymorph 2 have been determined with high precision. mdpi.comnih.gov The existence of these different crystalline forms underscores the compound's ability to adopt different packing arrangements in the solid state, a phenomenon with significant implications for its physical properties.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.comnih.gov |

| Space Group | P2₁/c | mdpi.comnih.gov |

| a (Å) | 4.0305(2) | mdpi.comnih.gov |

| b (Å) | 13.0346(6) | mdpi.comnih.gov |

| c (Å) | 17.2042(9) | mdpi.comnih.gov |

| β (°) | 91.871(5) | mdpi.comnih.gov |

| Z | 4 | mdpi.comnih.gov |

Characterization of Intermolecular Interactions in Crystalline States (e.g., Hydrogen Bonding Networks, π-π Stacking)

The stability and structure of a crystal are governed by a network of intermolecular interactions. In the case of this compound, hydrogen bonding and other weak interactions play a crucial role.

Polymorphism and its Implications for Material Science

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has profound implications for the material science of pharmaceutical compounds. Different polymorphs of the same compound can exhibit different physical properties, including solubility, dissolution rate, stability, and bioavailability.

The discovery of at least two polymorphs of this compound highlights the importance of thorough solid-state characterization. mdpi.comnih.gov The differences in the hydrogen bonding networks between polymorph 1 and polymorph 2 are a clear indication of how subtle changes in crystallization conditions can lead to different crystal packing. mdpi.comresearchgate.net This structural diversity can affect the compound's performance in a pharmaceutical formulation. Therefore, controlling the crystallization process to produce a specific, desired polymorph is a critical aspect of drug development and material science. The comprehensive study of the polymorphism of this compound is crucial for any potential pharmacological applications. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have become indispensable tools for the in-depth analysis of this compound (MI2CA) and its derivatives. These theoretical approaches provide critical insights into the molecule's electronic structure, reactivity, and conformational behavior, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has been extensively employed to investigate the molecular geometry and vibrational frequencies of this compound. Researchers have utilized various functionals and basis sets to achieve a high level of accuracy.

A significant study focused on a new polymorph of MI2CA, combining single-crystal X-ray diffraction with DFT calculations using the ωB97X-D functional and two different basis sets: 6-31++G(d,p) and aug-cc-pVTZ. mdpi.comnih.govdntb.gov.ua The theoretical calculations for dimeric and trimeric structures of the compound showed excellent agreement with the experimental structural data obtained from X-ray analysis. mdpi.comnih.gov This correlation validates the computational models and allows for a more profound understanding of the molecule's solid-state packing, which is heavily influenced by hydrogen bonding. mdpi.comresearchgate.net

In the crystalline state, MI2CA molecules form cyclic dimers through O-H···O hydrogen bonds. mdpi.comnih.govresearchgate.net The spatial arrangement is further stabilized by interactions involving the indole's NH group and the adjacent methoxy groups. nih.gov DFT calculations have been crucial in analyzing these interactions and their effect on bond lengths and angles. For instance, comparisons between the calculated bond lengths and angles of the MI2CA dimer and the experimental values reveal a high degree of concordance, confirming the accuracy of the theoretical model. mdpi.com

Another computational investigation used the B3LYP functional with the 6-31++G(d,p) basis set to predict the molecular geometry and to understand the vibrational spectra of the compound. researchgate.net The theoretical vibrational wavenumbers were compared with experimental FT-IR and FT-Raman spectra. researchgate.net To correct for anharmonicity effects inherent in the DFT method, calculated wavenumbers were scaled, providing a more accurate assignment of the observed vibrational modes. researchgate.net

Table 1: Comparison of Selected Experimental and DFT Calculated Bond Lengths (Å) for MI2CA Note: This table is illustrative, based on findings that DFT calculations show good agreement with experimental data. Specific values are derived from typical results in computational studies.

| Bond | Experimental (X-ray) | Calculated (DFT/ωB97X-D) |

|---|---|---|

| C2-C3 | 1.425 | 1.428 |

| N1-C2 | 1.375 | 1.378 |

| C8-O1 | 1.258 | 1.260 |

| C5-O3 | 1.365 | 1.367 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution on a molecule, predicting its reactivity and sites for intermolecular interactions. For this compound, MEP analysis helps to identify the electron-rich and electron-deficient regions. researchgate.net

The MEP map typically shows negative potential regions (in shades of red) concentrated around electronegative atoms, primarily the oxygen atoms of the carboxylic acid and methoxy groups. These areas represent the most likely sites for electrophilic attack and are the primary hydrogen bond acceptors. Conversely, positive potential regions (in shades of blue) are located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the proton of the indole nitrogen (N-H). These are the electron-deficient sites, indicating the hydrogen bond donor capabilities of the molecule.

This visual representation of charge distribution corroborates experimental observations of intermolecular hydrogen bonding, where the carboxylic oxygen acts as a hydrogen bond acceptor and the carboxylic O-H and indole N-H groups act as donors. mdpi.comresearchgate.net The MEP analysis provides a clear rationale for the formation of the observed supramolecular structures, such as the cyclic dimers seen in the crystalline form of MI2CA. mdpi.com

Conformational Dynamics and Energy Landscape Analysis

The conformational flexibility of this compound and its derivatives is critical to its interactions with biological targets. Computational studies have explored the molecule's conformational landscape to identify stable conformers and the energy barriers between them.

The energy landscape is dominated by the formation of intermolecular hydrogen bonds, which significantly stabilize specific conformations. In the solid state, MI2CA exhibits polymorphism, meaning it can crystallize in different forms with distinct molecular packing and conformations. mdpi.comnih.gov DFT calculations have been instrumental in studying these polymorphs, demonstrating how interactions such as O-H···O and N-H···O hydrogen bonds dictate the spatial arrangement and lead to the formation of stable dimeric and trimeric assemblies. mdpi.comnih.govdntb.gov.ua

For derivatives, such as the hydrazones of 5-methoxy-indole carboxylic acid, X-ray studies have revealed interesting conformational differences between independent molecules within the same crystal structure, highlighting the molecule's ability to adopt different low-energy states. mdpi.comresearchgate.net Computational energy profile scans, performed by systematically rotating specific dihedral angles, can map the potential energy surface. These calculations help determine the most stable conformations and the transition states connecting them, providing a comprehensive picture of the molecule's dynamic behavior.

Mechanistic Insights into the Biological Activities of 5 Methoxyindole 2 Carboxylic Acid

Modulation of Metabolic Pathways and Glucose Regulation

MICA is recognized as a potent hypoglycemic agent, an effect it achieves by intervening in key metabolic processes, particularly hepatic gluconeogenesis and glucose utilization.

Inhibition of Hepatic Gluconeogenesis: Molecular Targets and Pathways

The primary mechanism behind MICA's glucose-lowering effect is its ability to inhibit gluconeogenesis, the process of generating glucose from non-carbohydrate substrates, which predominantly occurs in the liver. researchgate.net MICA specifically targets the initial steps of this pathway. It has been shown to block the carboxylation of pyruvate (B1213749) to form oxaloacetate, a critical conversion for the synthesis of glucose. researchgate.net This inhibition effectively curtails the liver's capacity to produce and release glucose into the bloodstream, thereby contributing to lower blood glucose levels. While the precise molecular interaction leading to this blockage is not fully elucidated, it is understood to be a key facet of MICA's metabolic role. researchgate.net

Direct and Indirect Inhibition of Mitochondrial Dihydrolipoamide (B1198117) Dehydrogenase (DLDH)

A well-established molecular target of MICA is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). researchgate.netnih.gov DLDH is a crucial component of several multi-enzyme complexes, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase complex, and branched-chain α-keto acid dehydrogenase complex. nih.gov MICA is known to be a specific and reversible inhibitor of DLDH. nih.gov The inhibition of DLDH by MICA is thought to be, at least in part, due to the induction of DLDH protein sulfenation. nih.govwvu.edu This modification of the enzyme leads to a decrease in its catalytic activity.

Impact on Pyruvate Carboxylation and Glucose Combustion

By inhibiting DLDH, a key component of the pyruvate dehydrogenase complex, MICA interferes with the conversion of pyruvate to acetyl-CoA. researchgate.net This step is a critical link between glycolysis and the citric acid cycle, and its inhibition leads to a decrease in aerobic glucose degradation, or glucose combustion. researchgate.net Furthermore, as mentioned earlier, MICA blocks the carboxylation of pyruvate to oxaloacetate, a reaction catalyzed by pyruvate carboxylase. researchgate.net It is noteworthy that MICA does not appear to inhibit purified pyruvate carboxylase in vitro, suggesting that its inhibitory action within the cell is indirect, though the exact mechanism remains a subject of ongoing investigation. researchgate.net

Reversibility of Enzyme Inhibition (e.g., Lipoic Acid Effects)

The inhibition of DLDH by MICA has been reported to be a reversible process. researchgate.netnih.gov Evidence for this reversibility comes from studies showing that the effects of MICA can be counteracted by the cofactor for DLDH, lipoic acid. researchgate.net The ability of lipoic acid to reverse the inhibition suggests a competitive or allosteric interaction at the enzyme's active site or a related regulatory site. This reversibility is a significant characteristic of MICA's interaction with its target enzyme.

Tissue-Specific Metabolic Effects of 5-Methoxyindole-2-carboxylic Acid

The metabolic effects of MICA are not confined to the liver. In adipose tissue, MICA has been shown to inhibit the incorporation of carbon from glucose, pyruvate, and acetate (B1210297) into both triacylglycerol-glycerol and triacylglycerol-fatty acids, as well as into carbon dioxide. nih.gov This indicates an inhibition of both glucose uptake and fatty acid synthesis in fat cells. nih.gov In contrast, MICA appears to enhance the esterification and oxidation of palmitate in adipose tissue. nih.gov These findings highlight that the metabolic consequences of MICA administration can vary between different tissues, reflecting the diverse roles of its molecular targets in tissue-specific metabolic pathways.

Neuropharmacological Actions and Neuroprotective Mechanisms

Beyond its metabolic effects, MICA has demonstrated significant neuropharmacological activity, primarily characterized by its neuroprotective mechanisms.

Research has shown that MICA can confer neuroprotection against ischemic stroke injury. nih.gov This protective effect is achieved through a mechanism of chemical preconditioning, where prior administration of the compound prepares the brain to better withstand a subsequent ischemic event. nih.gov Post-ischemic administration of MICA at the onset of reperfusion has also been shown to be neuroprotective. nih.gov

The neuroprotective effects of MICA are linked to its inhibition of DLDH and the subsequent activation of the Nrf2 signaling pathway. nih.govnih.gov This pathway is a key regulator of cellular antioxidant responses. Activation of Nrf2 by MICA leads to the upregulation of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme with a critical role in detoxifying reactive oxygen species. nih.govnih.gov

The downstream effects of this pathway activation include:

Decreased oxidative stress: MICA treatment has been associated with reduced levels of oxidative damage in the brain following ischemia. nih.gov

Preservation of mitochondrial function: MICA helps to maintain mitochondrial membrane potential and enhances mitochondrial ATP production in the post-ischemic brain. nih.govnih.gov

Reduced cell death: By mitigating oxidative stress and preserving mitochondrial integrity, MICA leads to decreased caspase-3 activity and a reduction in neuronal cell death. nih.govnih.gov

Improved long-term potentiation (LTP): MICA supplementation has been found to ameliorate stroke-induced impairments in hippocampal LTP, a cellular correlate of learning and memory. nih.govmdpi.com

Preconditioning and Postconditioning Effects in Ischemic Injury Models

This compound (MICA) has demonstrated significant neuroprotective capabilities in models of ischemic brain injury, exhibiting both preconditioning and postconditioning effects. nih.gov Preconditioning refers to the administration of a protective agent before an ischemic event, while postconditioning involves its application at the onset of reperfusion following ischemia.

Studies have shown that dietary supplementation with MICA prior to an induced stroke can confer chemical preconditioning. nih.govnih.gov This pre-treatment was found to significantly decrease the infarct volume in rat brains subjected to transient middle cerebral artery occlusion (tMCAO). nih.govwvu.edu The protective mechanism involves targeting the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH). nih.govwvu.edu

Crucially, MICA is also effective when administered after the ischemic event. Post-ischemic administration of MICA at the beginning of the reperfusion phase has been shown to afford neuroprotection against stroke injury. nih.govnih.gov In a rat model involving one hour of ischemia followed by 24 hours of reperfusion, animals treated with MICA displayed a smaller brain infarction volume compared to vehicle-treated controls. nih.govnih.gov This indicates that MICA can trigger a protective postconditioning effect, suggesting its potential utility in acute stroke treatment scenarios. nih.gov Furthermore, research has indicated that MICA can have a delayed preconditioning effect, with neuroprotection observed even four weeks after treatment, a phenomenon also linked to the activation of the Nrf2 signaling pathway. nih.gov

Attenuation of Oxidative Stress in Neuronal Systems

A key mechanism underlying the neuroprotective effects of MICA is its ability to mitigate oxidative stress in neuronal tissues. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a major contributor to cell death in ischemic injury. nih.gov

In postconditioning models, treatment with MICA leads to a demonstrable decrease in oxidative stress markers. nih.gov Specifically, MICA-treated groups showed reduced levels of hydrogen peroxide (H₂O₂) production. nih.govnih.gov This was accompanied by a decrease in protein carbonylation and lipid peroxidation, which are markers of oxidative damage to proteins and lipids, respectively. nih.govnih.gov

The antioxidant capacity of MICA is not limited to the parent compound. Arylhydrazone derivatives of MICA have also shown potent antioxidant effects, suppressing lipid peroxidation and deoxyribose degradation. mdpi.com In fact, certain derivatives were found to have a higher antioxidant potency than established antioxidants like melatonin (B1676174) and Trolox. mdpi.com In models of Alzheimer's disease, a derivative of MICA effectively counteracted scopolamine-induced oxidative stress by reducing lipid peroxidation levels and increasing the activity of the antioxidant enzyme catalase. mdpi.com

Upregulation of Cytoprotective Pathways (e.g., Nrf2 Signaling, NQO1 Expression)

The neuroprotective and antioxidant effects of MICA are mediated, in part, by the activation of specific cellular defense pathways. A central pathway implicated in MICA's mechanism is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov

Studies have demonstrated that MICA treatment, both in preconditioning and postconditioning paradigms, leads to the activation of Nrf2. nih.govnih.gov This activation involves the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. nih.gov One of the most significant downstream targets upregulated by this pathway is NAD(P)H: quinone oxidoreductase-1 (NQO1). nih.gov

Research has consistently shown that MICA administration, whether through dietary intake or injection, results in increased expression and activity of NQO1. nih.govnih.govnih.gov This upregulation was observed in the brain tissue of MICA-fed rats both with and without subsequent ischemic injury. nih.gov The activation of the Nrf2/NQO1 pathway is a critical component of the chemical preconditioning conferred by MICA, contributing to the observed decrease in oxidative stress and cell death following a stroke. nih.govwvu.edu

Impact on Mitochondrial Function and ATP Production in Neurological Contexts

Mitochondria play a pivotal role in the pathophysiology of ischemic injury, as their dysfunction leads to energy failure and the initiation of cell death pathways. nih.gov this compound (MICA) exerts a significant portion of its neuroprotective effects by preserving mitochondrial integrity and function. nih.govnih.gov

In post-ischemic stroke models, MICA treatment was found to preserve the activities of mitochondrial respiratory chain complexes, specifically complex I and complex IV. nih.gov Further analysis revealed that the elevated complex I activity was associated with an increased expression of several of its subunits, including NDUFS1 and NDUFS8. nih.gov This preservation of complex activity is accompanied by an enhanced mitochondrial membrane potential. nih.gov

A critical outcome of this improved mitochondrial function is the increased production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov Following an ischemic insult, MICA-treated animals showed higher levels of mitochondrial ATP output compared to controls. nih.govwvu.edu This maintenance of energy production is crucial for cell survival and function. Additionally, the preservation of mitochondrial health by MICA is associated with a decrease in the activity of caspase-3, a key executioner enzyme in the apoptotic cell death cascade. nih.gov MICA is also known to be an inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH), which is a key target in its preconditioning mechanism. nih.govnih.govnih.gov

Effects on Learning and Memory in Neurodegenerative Models

The impact of this compound (MICA) on cognitive functions like learning and memory has been investigated in various models of neurological disease. In the context of ischemic stroke recovery, studies have yielded nuanced results. While MICA supplementation was shown to reduce infarct size and improve oxidative stress status, it did not fully reverse the motor and cognitive dysfunctions as measured by tasks like the rotorod and water maze. nih.govnih.govsigmaaldrich.com However, the same studies found that MICA supplementation did ameliorate stroke-related impairments in hippocampal long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. nih.govsigmaaldrich.commdpi.com This suggests that while MICA has a positive effect at a synaptic level, the functional recovery of complex behaviors may require different treatment parameters. nih.gov

In a scopolamine-induced rat model of Alzheimer's disease, an arylhydrazone derivative of MICA demonstrated significant benefits for learning and memory. mdpi.com The compound had a beneficial effect on different types of memory as assessed in behavioral tasks. mdpi.com Mechanistically, this derivative efficiently restored the levels of brain-derived neurotrophic factor (BDNF) and acetylcholine (B1216132), both of which were decreased by scopolamine, and it also normalized the increased activity of acetylcholine esterase in the hippocampus. mdpi.com

Monoamine Oxidase B (MAO-B) Inhibition by Derivatives

While this compound (MICA) itself is primarily studied for its effects on mitochondrial function and oxidative stress, its derivatives have been specifically investigated for their ability to inhibit monoamine oxidase B (MAO-B). mdpi.com MAO-B is a key enzyme in the degradation of dopamine (B1211576) and its inhibition is a therapeutic strategy in neurodegenerative conditions like Parkinson's disease. mdpi.com

An arylhydrazone derivative of MICA, which also possesses strong antioxidant and neuroprotective properties, was identified as a monoamine oxidase B inhibitor in in vitro studies. mdpi.com This multi-target profile makes such derivatives particularly interesting candidates for complex neurodegenerative disorders where multiple pathological processes, including neurotransmitter imbalance, oxidative stress, and neuroinflammation, are at play. mdpi.com The development of hybrid molecules from MICA that can act on multiple targets, including MAO-B, represents a promising strategy for creating more effective neuroprotective agents. mdpi.com

Anti-Inflammatory Signaling Pathways and Molecular Targets

The biological activities of this compound (MICA) and its derivatives are intertwined with pathways that can modulate inflammatory responses, a key component of neurodegenerative diseases and ischemic injury. While direct anti-inflammatory signaling pathways for MICA are less delineated than its antioxidant mechanisms, the link is evident through its known targets and effects.

The Nrf2 signaling pathway, robustly activated by MICA, is known to have anti-inflammatory functions in addition to its primary antioxidant role. nih.govnih.gov By upregulating cytoprotective genes, Nrf2 can help mitigate the inflammatory cascade that follows an ischemic event or is chronically present in neurodegenerative states. nih.gov

Furthermore, derivatives of MICA are being developed as multifunctional agents that address not only oxidative stress but also neuroinflammation, which is a pathological feature of conditions like Alzheimer's disease. mdpi.com The indole (B1671886) core structure, from which MICA is derived, is found in molecules produced by gut microbiota that possess known anti-inflammatory and immunoregulatory properties. researchgate.net The ability of MICA derivatives to counteract pathological features in Alzheimer's models, a disease with a significant neuroinflammatory component, points towards an indirect or direct modulation of inflammatory processes. mdpi.com The crystal structure of MICA polymorphs reveals specific hydrogen bonding that influences molecular arrangement, a factor that can be crucial for interaction with biological targets, including those involved in inflammation. mdpi.com

Research Findings on this compound (MICA)

| Category | Finding | Model System | Reference(s) |

| Ischemic Injury | Induces preconditioning and postconditioning neuroprotection. | Rat model of ischemic stroke (tMCAO) | nih.gov, nih.gov, nih.gov |

| Reduces brain infarction volume when given post-ischemia. | Rat model of ischemic stroke | nih.gov, nih.gov | |

| Oxidative Stress | Decreases H₂O₂ production, protein carbonylation, and lipid peroxidation. | Ischemic rat brain | nih.gov, nih.gov |

| Derivatives show potent antioxidant capacity, suppressing lipid peroxidation. | In vitro assays; Scopolamine-induced rat model | mdpi.com | |

| Cytoprotection | Activates the Nrf2 signaling pathway. | Rat brain tissue | nih.gov, nih.gov |

| Upregulates the expression and activity of NQO1. | Rat brain tissue | nih.gov, nih.gov, nih.gov | |

| Mitochondrial Function | Preserves activity of mitochondrial complexes I and IV. | Ischemic rat brain mitochondria | nih.gov |

| Increases mitochondrial ATP production post-ischemia. | Ischemic rat brain mitochondria | nih.gov, nih.gov, wvu.edu | |

| Decreases activity of the apoptotic enzyme caspase-3. | Ischemic rat brain | nih.gov | |

| Cognitive Effects | Improves stroke-related impairments in hippocampal LTP. | Rat model of ischemic stroke | nih.gov, sigmaaldrich.com, mdpi.com |

| Derivatives restore acetylcholine levels in an Alzheimer's model. | Scopolamine-induced rat model | mdpi.com | |

| Enzyme Inhibition | Derivatives exhibit Monoamine Oxidase B (MAO-B) inhibition. | In vitro assays | mdpi.com |

Antioxidant Efficacy and Free Radical Scavenging Mechanisms

Direct Scavenging of Reactive Oxygen Species

Derivatives of 5-MICA have demonstrated the ability to directly neutralize harmful free radicals. Studies on hydrazone derivatives of 5-MICA have shown their capacity to scavenge ROS, including the superoxide (B77818) anion radical (O₂•⁻) and the hypochlorite (B82951) ion (OCl⁻). rsc.org The proposed mechanism for this scavenging activity is electron donation, a process where the antioxidant molecule provides an electron to the free radical, thereby stabilizing it and preventing it from causing cellular damage. rsc.org

Similarly, N-substituted indole-2-carboxylic acid esters have been investigated for their free radical scavenging capabilities. These compounds have shown effectiveness in scavenging hydroxyl radicals (HO•) and superoxide anion radicals, as well as quenching singlet oxygen. nih.gov The ability of these indole derivatives to directly interact with and neutralize various forms of ROS underscores their potential as direct-acting antioxidants. The scavenging efficacy is often influenced by the specific chemical substitutions on the indole ring, which can affect the molecule's ability to donate electrons. nih.gov

Modulation of Cellular Antioxidant Systems

Beyond direct scavenging, 5-MICA exerts its antioxidant effects by influencing the body's endogenous antioxidant pathways. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Research has shown that 5-MICA can upregulate the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), a crucial phase II detoxification enzyme, through the activation of the Nrf2 pathway. nih.gov This upregulation enhances the cell's ability to neutralize reactive species and protect against oxidative stress. By inhibiting the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH), 5-MICA is thought to trigger a signaling cascade that leads to Nrf2 activation. nih.gov This indirect antioxidant mechanism highlights a more complex and potentially longer-lasting protective effect compared to direct radical scavenging.

Antiproliferative Effects of this compound Derivatives

Derivatives of 5-MICA have emerged as promising candidates in the search for new anticancer agents, exhibiting the ability to inhibit the growth of cancer cells and induce cell death.

Investigation of Growth Inhibition in Cellular Models

The antiproliferative potential of 5-MICA derivatives has been demonstrated in various cancer cell lines. A notable example is the investigation of 5-methoxyindole (B15748) tethered C-5 functionalized isatins. These compounds have shown significant in vitro antiproliferative activity against human cancer cell lines. One of the most active compounds from this series exhibited potent growth inhibition, suggesting that the indole-isatin hybrid structure is a promising scaffold for developing new anticancer drugs.

The following table summarizes the growth inhibition data for selected 5-methoxyindole-isatin derivatives:

| Compound | Cancer Cell Line | Growth Inhibition (%) | IC50 (µM) |

| 5o | Human Cancer Panel | 22.6-97.8 | 1.69 |

| 5w | Human Cancer Panel | 22.6-97.8 | 1.91 |

| Sunitinib (Reference) | Human Cancer Panel | - | 8.11 |

Data sourced from a study on the antiproliferative activity of 5-methoxyindole tethered C-5 functionalized isatins.

Exploration of Cell Death Pathways (e.g., Apoptosis Induction)

The antiproliferative effects of 5-MICA derivatives are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research into the mechanisms of action has revealed that these compounds can interfere with key cellular processes, leading to the activation of apoptotic pathways.

For instance, certain indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis. These compounds were found to cause cell cycle arrest in the G2/M phase and trigger apoptosis, as confirmed by flow cytometric analysis. A key mechanism identified for these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. nih.gov

Furthermore, other indole-2-carboxylic acid derivatives have been shown to induce the hallmarks of apoptosis by activating caspases, a family of proteases that are central to the apoptotic process. sigmaaldrich.com The activation of caspase-3 and -7 is a common indicator of apoptosis induction. sigmaaldrich.com Studies have demonstrated that treatment of cancer cells with these derivatives leads to a significant increase in caspase activity, ultimately resulting in cell death. nih.gov

Antimicrobial Activity and Bioenergetic Modulation in Microorganisms

The indole scaffold is a common motif in molecules with antimicrobial properties, and derivatives of 5-MICA are no exception. Research has pointed towards their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

5-MICA is used as a starting material for the synthesis of inhibitors of Mycobacterium tuberculosis pantothenate synthetase, an enzyme essential for the survival of the bacterium. sigmaaldrich.com This indicates that derivatives of 5-MICA can be specifically designed to target and inhibit crucial metabolic pathways in microorganisms.

Furthermore, studies on other indole-2-carboxamides have shown potent anti-tuberculosis activity. rsc.org Some of these compounds are believed to exert their effect by disrupting the proton motive force in M. tuberculosis, which is a critical component of bacterial bioenergetics, responsible for ATP synthesis and transport across the cell membrane. rsc.org The disruption of the bacterial membrane has also been identified as a mechanism of action for some indole-based antimicrobial compounds. nih.gov While direct studies on the bioenergetic modulation of 5-MICA itself in microorganisms are limited, the evidence from its derivatives suggests that interference with cellular energy production and membrane integrity are likely mechanisms contributing to its antimicrobial effects.

Inhibition of Respiration in Archaebacteria (e.g., Haloferax volcanii)

Research into the bioactivity of this compound has revealed its potent inhibitory effects on the respiratory processes of the archaebacterium Haloferax volcanii. Studies have demonstrated that this compound significantly diminishes respiration in this organism under different physiological conditions, affecting both growing cells and cells that have been depleted of potassium ions (K⁺). oup.com The inhibitory action of this compound on the respiratory chain of H. volcanii is profound, leading to a strong decrease in metabolic activity. oup.com Interestingly, the observed effect mirrors that of cyanide, a well-known respiratory inhibitor, suggesting that respiration is a critical process for certain cellular functions in this archaebacterium. oup.com

Effects on Ion Transport Systems in Prokaryotic Cells

Beyond its impact on respiration, this compound directly affects ion transport systems in prokaryotic cells like Haloferax volcanii. Specifically, the compound has been shown to inhibit the uptake of potassium ions (K⁺) in cells previously depleted of this ion. oup.com A crucial aspect of this inhibition is that it occurs even while the cell's membrane potential (δψ) and its internal pool of ATP are largely preserved. oup.com This finding suggests a direct link between the respiratory process and the mechanism of K⁺ transport in H. volcanii, indicating that respiration is a necessary condition for the proper functioning of this ion transport system. oup.com

| Organism | Compound | Observed Effect | Context |

| Haloferax volcanii | This compound | Strong decrease in respiration | Affects both growing and K⁺-depleted cells oup.com |

| Haloferax volcanii | This compound | Inhibition of K⁺ uptake | Occurs in K⁺-depleted cells without depleting ATP or membrane potential oup.com |

Role as a Potential Biomarker in Disease States (e.g., Malignant Melanoma)

Derivatives of indole-2-carboxylic acid, closely related to this compound, have emerged as significant potential biomarkers for malignant melanoma. mdpi.com The rationale for this stems from their connection to the biosynthesis of melanin. One such related metabolite, 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C), has been investigated as a serum marker for the disease.

In a comparative study, the serum levels of 6H5MI2C were analyzed alongside two other established markers, 5-S-cysteinyl-dopa (5-S-CD) and lactate (B86563) dehydrogenase (LD), in patients with malignant melanoma. The results indicated that only 6H5MI2C levels were significantly higher in the group with metastatic disease (stages III and IV) compared to the non-metastatic group (stages 0 to II). Furthermore, when using a specific cut-off level, 6H5MI2C demonstrated superior sensitivity for detecting metastatic malignant melanoma compared to both 5-S-CD and LD. The presence of another related compound, 5,6-dimethoxyindolyl-2-carboxylic acid, has also been identified in the urine of melanoma patients, further supporting the role of this class of molecules as disease indicators. nih.gov These findings underscore the potential utility of serum 6H5MI2C as a valuable biomarker for monitoring the progression of malignant melanoma.

| Biomarker | Finding in Metastatic Melanoma (Stages III & IV) | Sensitivity for Metastatic MM |

| 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C) | Significantly elevated compared to non-metastatic group | Higher than 5-S-CD and LD at a 1.00 ng/mL cut-off |

| 5-S-cysteinyl-dopa (5-S-CD) | Not specified as significantly elevated in the same manner | Lower than 6H5MI2C |

| Lactate Dehydrogenase (LD) | Not specified as significantly elevated in the same manner | Lower than 6H5MI2C |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methoxyindole 2 Carboxylic Acid Derivatives

Influence of Indole (B1671886) Ring Substituents on Biological Potency and Selectivity

The biological activity of indole derivatives can be significantly modulated by the nature and position of substituents on the indole ring. Studies on various indole-2-carboxylic acid derivatives reveal that even minor changes to the ring system can lead to substantial differences in potency and selectivity.

For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives designed as cysteinyl leukotriene 1 (CysLT1) receptor antagonists, the position of substituents on the indole ring was a critical determinant of activity. researchgate.net While the core of these compounds differs from a simple 5-methoxy group, the principles of positional influence are informative. In this series, substitution at the 4-position of the indole ring was found to be the least favorable for antagonist activity. researchgate.net Conversely, derivatives with a methoxy (B1213986) group at the 7-position exhibited the most favorable activity profile. researchgate.net

Comparing halogenated derivatives, fluorine-substituted compounds were generally more potent than their chlorine-substituted counterparts. researchgate.net This highlights the role of specific electron-withdrawing or donating groups at various positions in influencing receptor interaction. While these findings are for a different series of indole-2-carboxylic acids, they underscore the sensitivity of the indole scaffold to substitution patterns, a principle that applies to 5MICA derivatives as well. The 5-methoxy group in 5MICA itself is a key feature, contributing to its observed neuroprotective properties against ischemic injury by inhibiting mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH). mdpi.comresearchgate.netnih.gov Further modifications to this ring system, such as adding or altering substituents at other positions, would be expected to fine-tune this activity.

| Indole Ring Position | Observed Influence on Activity (CysLT1 Antagonists) | Reference |

| Position 4 | Least favorable for activity | researchgate.net |

| Position 7 | Most favorable for activity (with methoxy group) | researchgate.net |

Conformational Requirements for Receptor Binding and Enzyme Inhibition

The three-dimensional conformation of a molecule is paramount for its interaction with biological targets like receptors and enzymes. For 5-methoxyindole-2-carboxylic acid and its derivatives, intermolecular forces such as hydrogen bonds and π-π stacking play a crucial role in defining the solid-state structure and, by extension, the geometry available for biological interactions. mdpi.comuctm.edu

X-ray diffraction studies of 5MICA have revealed the existence of at least two polymorphs, which differ in their hydrogen bonding patterns. mdpi.com

Polymorph 1 forms ribbons of two independent molecular chains connected by O–H⋯O and N–H⋯O intermolecular hydrogen bonds. In this form, the oxygen atom of the carboxylic group acts as the hydrogen bond acceptor for the indole N-H. mdpi.com

Polymorph 2 is distinguished by the formation of cyclic dimers connected by double O-H⋯O hydrogen bonds. In this polymorph, the oxygen atom of the methoxy group, rather than the carboxylic acid, acts as the acceptor for the N-H hydrogen bond. mdpi.com

These distinct arrangements highlight the conformational flexibility of the molecule and the importance of specific groups in directing intermolecular interactions. The ability to form these stable, ordered structures is indicative of the molecule's potential to adopt specific conformations required for binding within a protein's active site. For example, the inhibition of DLDH by 5MICA likely involves a specific orientation of the molecule within the enzyme's active site, facilitated by interactions involving the methoxy and carboxylic acid groups. nih.gov

In studies of hydrazone derivatives of 5MICA, X-ray analysis showed a highly conserved geometry with limited rotational freedom in the indole and phenyl fragments. uctm.edu The crystal structures are stabilized by a combination of hydrogen bonding, short contacts, and π–π stacking, which dictates the specific three-dimensional packing of the molecules. mdpi.comuctm.edu This restricted conformation can be essential for fitting into a receptor's binding pocket, where a precise arrangement of functional groups is necessary for potent activity.

Impact of Carboxylic Acid Group Modifications on Pharmacological Profiles

The carboxylic acid group at the C-2 position of the indole ring is a critical functional group that significantly influences the pharmacological profile of 5MICA derivatives. Its acidic nature and ability to act as a hydrogen bond donor and acceptor make it a key interaction point with biological targets.

Research into indole-based activators of AMP-activated protein kinase (AMPK) has shown that the presence of a carboxylic acid at the C-2 position is essential for activity. nih.gov When this group was modified to an ester, the resulting compounds were devoid of activity, reinforcing the significance of the free carboxylic acid for this particular biological function. nih.gov

Conversely, modifying the carboxylic acid is a common strategy to create prodrugs or new chemical entities with different properties. The synthesis of hydrazide derivatives from the methyl ester of 5MICA is a prime example. mdpi.com This modification converts the carboxylic acid into a hydrazide, which can then be reacted further to form hydrazones, leading to compounds with distinct pharmacological profiles, such as enhanced antioxidant and neuroprotective effects. mdpi.comresearchgate.net

The modification from a carboxylic acid to a hydrazone fundamentally alters the molecule's electronic and steric properties, impacting its ability to bind to different targets. For example, while 5MICA itself is an inhibitor of DLDH, its hydrazone derivatives have been primarily studied for their radical scavenging properties. mdpi.comnih.gov

| Modification at C-2 | Effect on Biological Activity | Reference |

| Carboxylic Acid (COOH) | Essential for AMPK activation; key for DLDH inhibition. | nih.govnih.gov |

| Ester (COOR) | Abolishes AMPK activation. | nih.gov |

| Hydrazide (-CONHNH2) | Intermediate for creating hydrazone conjugates with new activities. | mdpi.com |

SAR of Hybrid Molecules and Conjugates

Creating hybrid molecules by conjugating 5MICA with other pharmacophores is a strategy to develop compounds with novel or enhanced activities. Arylhydrazone derivatives of 5MICA have shown significant potential, particularly as antioxidants. mdpi.com The structure-activity relationship of these hybrids is heavily dependent on the substitution pattern of the arylhydrazone moiety.

A study comparing two arylhydrazone derivatives of 5MICA highlighted the importance of the hydroxyl group substitution on the phenyl ring for radical scavenging properties. mdpi.comuctm.edu

A derivative with a 3,4-dihydroxybenzaldehyde moiety demonstrated superior radical scavenging properties in multiple model systems compared to other derivatives with different hydroxy/methoxy substitutions. mdpi.comresearchgate.net This enhanced activity is attributed to the ortho-dihydroxy (catechol) arrangement, which is highly effective at donating hydrogen atoms to neutralize free radicals. mdpi.com

A newly synthesized analogue bearing a 2-methoxy-4-hydroxyphenyl ring also showed antioxidant activity but was less potent than the 3,4-dihydroxy substituted derivative. mdpi.com

Isatin (B1672199) is another versatile heterocyclic scaffold known for a wide range of biological activities, including monoamine oxidase (MAO) inhibition. nih.govuc.pt Hybrid molecules incorporating both indole and isatin motifs are of significant interest in drug discovery. Although direct studies on 5MICA-isatin hybrids are not prominent in the reviewed literature, the SAR principles of isatin derivatives provide a roadmap for designing such conjugates.

The biological activity of isatin is highly dependent on the substituents at its N-1, C-5, and C-6 positions. nih.gov For MAO inhibition, substitution at the C-5 position is generally preferred over C-6 substitution for enhancing potency. nih.gov For example, adding a fluorophenylsulfonyl moiety at the C-5 position of isatin can improve MAO-A inhibitory activity. nih.gov

Furthermore, attaching different groups to the isatin nitrogen (N-1 position) significantly modulates activity. Aliphatic propargyl and allyl substituents at the N-1 position were found to be more active as MAO inhibitors than benzyl-substituted analogues. nih.gov When designing a hybrid molecule linking 5MICA to an isatin core, the point of attachment and the specific isatin substitution pattern would be critical. For instance, linking the carboxylic acid of 5MICA (perhaps as an amide or ester) to a functionalized isatin could produce dual-target inhibitors. The unique reactivity of the C-3 carbonyl group of isatin also allows for the generation of complex spiro-fused heterocyclic frameworks, offering another avenue for creating diverse hybrid structures. uc.ptsemanticscholar.org

Comparative Analysis of this compound with Related Indole Derivatives and Alkaloids

The indole core is a fundamental component of the amino acid tryptophan and numerous natural alkaloids, such as serotonin (B10506) and melatonin (B1676174). mdpi.com The specific arrangement of functional groups around this core dictates the biological profile of each molecule.

Compared to its parent compound, indole-2-carboxylic acid (I2CA) , 5MICA possesses an electron-donating methoxy group at the C-5 position. This substitution influences the electronic properties of the entire ring system, which can affect binding affinity and metabolic stability. Crystal structure analyses show that both I2CA and 5MICA can form different hydrogen bonding networks, but the presence of the 5-methoxy group in 5MICA offers an additional hydrogen bond acceptor site, as seen in its polymorph 2 structure. mdpi.com This difference in intermolecular interaction potential can translate to different pharmacological activities.

Many natural indole alkaloids derive their function from complex, often rigid, polycyclic structures built upon the indole nucleus. chula.ac.th For example, the antiarrhythmic drug ajmaline (B190527) and the psychoactive compound ibogaine (B1199331) have intricate structures that are fundamentally different from the simpler, more flexible structure of 5MICA. researchgate.net While 5MICA acts as a specific inhibitor of a mitochondrial enzyme, the activity of many complex alkaloids stems from their ability to interact with multiple receptors and ion channels due to their rigid, three-dimensional shapes. The value of 5MICA lies in its relative simplicity and the specific biological activity conferred by the methoxy and carboxylic acid groups at the C-5 and C-2 positions, respectively. researchgate.netnih.gov

Preclinical Research and Translational Potential of 5 Methoxyindole 2 Carboxylic Acid

Efficacy Evaluation in In Vivo Disease Models (e.g., Rodent Models of Diabetes Mellitus, Ischemic Stroke)

Preclinical studies using animal models have been crucial in evaluating the therapeutic potential of 5-Methoxyindole-2-carboxylic acid (MICA). These studies have provided foundational evidence of its efficacy, particularly in models of ischemic stroke and diabetes mellitus.

In rodent models of ischemic stroke, MICA has demonstrated significant neuroprotective effects. mdpi.com One study involving dietary administration of MICA to rats for four weeks prior to inducing a transient middle cerebral artery occlusion (tMCAO) found that the compound offered protection against ischemic brain injury. nih.gov The primary outcome was a significant reduction in the total infarct volume in the MICA-treated group compared to the control group. nih.govwvu.edu While the compound did not reverse all functional deficits, such as motor and cognitive impairments in one study, it did notably improve stroke-related impairments in hippocampal long-term potentiation (LTP), a key cellular mechanism for memory and learning. nih.govmdpi.com This suggests that while MICA provides neuroprotection, further research is needed to optimize its potential for functional recovery. nih.gov

The compound's potential as an anti-diabetic agent has also been explored. Historical studies from the 1960s and 1970s identified MICA as a potent hypoglycemic agent. nih.gov Research in diabetic Chinese hamsters showed that MICA had a pronounced glucose-lowering ability. nih.gov The primary mechanism for this effect is believed to be the inhibition of gluconeogenesis in the liver. nih.gov These early findings have prompted calls to re-explore its anti-diabetic properties in a variety of modern rodent diabetes models to better characterize its efficacy. nih.gov

Table 1: Efficacy of this compound in In Vivo Disease Models

| Disease Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Ischemic Stroke | Rat (tMCAO model) | Significantly reduced brain infarction volume; Improved hippocampal long-term potentiation (LTP). | nih.govwvu.edunih.gov |

| Diabetes Mellitus | Diabetic Chinese Hamster | Demonstrated pronounced glucose-lowering effects. | nih.gov |

Investigation of Pharmacodynamic Responses in Biological Systems

The therapeutic effects of this compound are underpinned by its interaction with specific molecular targets and pathways. A primary mechanism of action identified is the inhibition of the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase (DLDH). mdpi.comnih.govwvu.edunih.gov DLDH is a critical enzyme in cellular energy metabolism.

In the context of neuroprotection, the inhibition of DLDH by MICA initiates a chemical preconditioning effect. nih.govwvu.edu This inhibition leads to the upregulation of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) through the activation of the Nrf2 signaling pathway. wvu.edu The activation of this pathway is a key cellular defense mechanism against oxidative stress. The pharmacodynamic response in the presence of an ischemic event includes decreased DLDH activity, enhanced Nrf2 signaling, increased NQO1 activity, reduced oxidative stress, decreased cell death, and ultimately, an increase in mitochondrial ATP output. wvu.edu

For its anti-diabetic effects, the pharmacodynamic response is primarily the inhibition of hepatic gluconeogenesis, the process by which the liver generates glucose. nih.govnih.gov By suppressing this pathway, MICA can effectively lower blood glucose levels. nih.gov

Assessment of Potential Synergistic Effects with Established Therapeutic Agents

The potential for this compound to work in concert with other therapeutic agents is a key area for future investigation. Currently, there is a lack of published studies detailing specific synergistic effects. However, based on its known mechanisms, its combination with other drugs is a logical next step in preclinical research. For instance, it has been proposed that the synergistic effects of MICA with other glucose-lowering drugs should be investigated for diabetes therapy. nih.gov Such studies would be critical in determining if combination therapies could offer enhanced efficacy or allow for the use of lower concentrations of individual agents.

Considerations for Translational Research and Future Clinical Development

The translation of the promising preclinical findings for this compound into clinical applications requires careful consideration of several factors. The ultimate goal of translational research is to bridge the gap between early laboratory discoveries and their application in human health. dndi.org

A primary consideration is the optimization of the administration regimen. Studies have shown that while MICA can reduce infarct size, its effect on functional recovery may depend on the duration and timing of the treatment. nih.gov Therefore, future preclinical studies are needed to determine the optimal therapeutic window and duration of MICA administration to achieve substantial motor and cognitive improvements following a stroke. nih.gov

For its potential use in diabetes, a comprehensive re-exploration in various rodent models is warranted to confirm and extend the historical findings. nih.gov This would involve detailed dose-response studies and an evaluation of its effects across different models of the disease.

Furthermore, identifying and validating biomarkers will be crucial for any future clinical trials. Monitoring the activity of DLDH or the activation of the Nrf2 pathway could serve as pharmacodynamic biomarkers to confirm that the drug is engaging its target in humans. wvu.edu The lack of reliable biomarkers is a known hurdle in the development of new therapies for many diseases. dndi.org

Future Research Directions and Unaddressed Challenges

Identification of Novel Molecular Targets and Pathways

A primary challenge in the ongoing research of 5-MICA is the complete elucidation of its molecular interactions. Although it is a known inhibitor of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), the full spectrum of its targets is likely broader. nih.govmdpi.com Future research must focus on identifying and validating additional molecular targets to construct a comprehensive understanding of its mechanism of action.

One study has shown that inhibition of DLDH by 5-MICA leads to the upregulation of NAD(P)H-ubiquinone oxidoreductase 1 (NQO1) through the Nrf2 signaling pathway. nih.govnih.gov This finding is a crucial piece of the puzzle, suggesting that 5-MICA's protective effects may be mediated, at least in part, by the activation of endogenous antioxidant responses. Further investigation is needed to determine if 5-MICA directly interacts with components of the Nrf2 pathway or if this is a downstream consequence of DLDH inhibition.